potential therapeutic targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
potential therapeutic targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key heterocyclic building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the reactive bromomethyl group provides a versatile handle for synthetic elaboration. This technical guide explores the potential therapeutic targets of compounds derived from this valuable intermediate, focusing on the key areas of oncology and neuroscience. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indazole framework.
The indazole nucleus is a bioisostere of indole and is present in several approved drugs, highlighting its clinical significance. Derivatives of indazole have been shown to exhibit a wide array of pharmacological activities, including but not limited to, the inhibition of protein kinases and poly (ADP-ribose) polymerase (PARP), as well as modulation of central nervous system receptors. The strategic placement of the bromomethyl group at the 5-position of the 1-methyl-1H-indazole core allows for facile nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Chemical Properties and Reactivity
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a white to off-white solid. The presence of the hydrobromide salt enhances its stability and handling properties. The key to its utility in drug discovery is the reactivity of the benzylic bromide, which readily undergoes substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity is central to the construction of more complex molecules with tailored biological activities.
A general reaction scheme illustrating the utility of this intermediate is the nucleophilic substitution with a generic nucleophile (Nu-H), which can be an amine, thiol, or alcohol, to generate a diverse range of derivatives.
Potential Therapeutic Targets in Oncology
The indazole scaffold is a prominent feature in many small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major focus of oncology drug discovery.
Protein Kinase Inhibitors
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.
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Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Axitinib, an indazole-containing drug, is a potent inhibitor of VEGFRs. Although not directly synthesized from the title compound, its structure highlights the potential of the indazole core to target the ATP-binding site of these kinases.
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Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its overexpression has been linked to several cancers. Indazole-based compounds have been developed as potent and selective inhibitors of GSK-3β.
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Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Several indazole-based Aurora kinase inhibitors have been reported in the literature.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, a promising therapeutic strategy. Niraparib, a potent PARP inhibitor, features an indazole core, demonstrating the utility of this scaffold in targeting this important enzyme family.
The general workflow for identifying and characterizing indazole-based kinase or PARP inhibitors is outlined below.
Potential Therapeutic Targets in Neuroscience
The versatility of the indazole scaffold extends to the development of agents targeting the central nervous system (CNS).
Serotonin (5-HT) Receptor Modulators
Serotonin receptors are involved in a wide range of physiological and psychological processes, and their modulation is a key strategy for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and psychosis.
Cannabinoid (CB) Receptor Modulators
The endocannabinoid system, including the CB1 and CB2 receptors, plays a significant role in regulating mood, appetite, pain, and memory. Indazole derivatives have been explored as modulators of these receptors for potential therapeutic applications in pain management and other neurological conditions.
Quantitative Data and Experimental Protocols
Table 1: Representative Kinase Inhibition Data for Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Indazole-based | VEGFR-2 | 1 - 10 |
| Indazole-carboxamide | GSK-3β | 5 - 50 |
| Pyrrolopyridin-indazole | Aurora A | 1 - 20 |
Table 2: Representative PARP Inhibition Data for Indazole Derivatives
| Compound Class | Target Enzyme | IC50 (nM) |
| Phenyl-indazole | PARP-1 | 2 - 10 |
| Indazole-carboxamide | PARP-2 | 1 - 5 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of indazole derivatives.
General Protocol for Kinase Inhibition Assay (Example: VEGFR-2)
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Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, and detection reagents (e.g., ADP-Glo™ Kinase Assay).
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Procedure: a. Prepare serial dilutions of the test compound (indazole derivative) in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound in kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for PARP Inhibition Assay
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Reagents and Materials: Recombinant human PARP-1 enzyme, NAD+, activated DNA, PARP assay buffer, 96-well plates, and detection reagents (e.g., colorimetric or fluorescent NAD+ detection kit).
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Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the PARP-1 enzyme, activated DNA, and test compound in PARP assay buffer. c. Initiate the reaction by adding NAD+. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes). e. Measure the consumption of NAD+ using a suitable detection reagent and a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.
General Protocol for Cell Proliferation Assay (e.g., MTT Assay)
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Reagents and Materials: Cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, MTT reagent, and DMSO.
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Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathways
The therapeutic effects of indazole derivatives are mediated through their interaction with specific signaling pathways.
Conclusion
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a highly valuable starting material for the synthesis of a wide range of biologically active molecules. The indazole scaffold has proven to be a successful platform for the development of inhibitors of key therapeutic targets in oncology and neuroscience. The reactive bromomethyl group allows for the creation of diverse chemical libraries, increasing the probability of identifying novel drug candidates. Further exploration of the chemical space accessible from this versatile intermediate holds significant promise for the discovery of next-generation therapeutics.
